1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride
Overview
Description
“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” can be represented by the SMILES stringCC1=CC(C)=NN1C2=CC=CC=C2CCl.[H]Cl
. The InChI key for this compound is FXWBTRWCCAKNKE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a solid substance . The empirical formula of this compound isC12H14Cl2N2
and its molecular weight is 257.16
.
Scientific Research Applications
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Here are some general fields where pyrazoles are used:
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Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as building blocks in the synthesis of various pharmaceuticals . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
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Agrochemistry : Pyrazoles are used in the synthesis of various agrochemicals, including pesticides and herbicides .
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Coordination Chemistry : Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals .
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Organometallic Chemistry : Pyrazoles are used in the synthesis of organometallic compounds, which have applications in catalysis .
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Material Science : Pyrazole derivatives have been used in the development of new materials, including polymers and dyes .
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Industrial Fields : More complex structures with various relevant examples can be formed from them . Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
Safety And Hazards
properties
IUPAC Name |
1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13;/h3-7H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBTRWCCAKNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CCl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride | |
CAS RN |
1255717-91-9 | |
Record name | 1H-Pyrazole, 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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